molecular formula C22H16O8 B3012938 Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate CAS No. 859110-55-7

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate

Cat. No.: B3012938
CAS No.: 859110-55-7
M. Wt: 408.362
InChI Key: MKNNBJQEJSGPLL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate (CAS: 2383887-08-7, molecular weight: 484.1158 g/mol) is a bifunctional coumarin derivative featuring two chromen-2-one (coumarin) cores connected via a methyl oxyacetate bridge (Figure 1). The first coumarin unit (position 3) carries an 8-methoxy substituent, while the second (position 7) is linked to the methyl ester group.

Synthesis
The compound is synthesized through multi-step protocols involving:

Etherification: Coupling of hydroxyl-substituted coumarins with methyl chloroacetate.

Crosslinking: Formation of the 3,4'-bichromene system via condensation or palladium-catalyzed coupling .
These methods are analogous to those used for related coumarin dimers, such as benzyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate, which shares the same core but substitutes the methyl ester with a benzyl group .

Properties

IUPAC Name

methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O8/c1-26-17-5-3-4-12-8-16(22(25)30-21(12)17)15-10-19(23)29-18-9-13(6-7-14(15)18)28-11-20(24)27-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNNBJQEJSGPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate typically involves multi-step organic reactions. One common method starts with the preparation of 8-methoxy-2-oxochromen-3-yl and 2-oxochromen-7-yl intermediates. These intermediates are then linked through an oxyacetate bridge using appropriate reagents and conditions. For instance, a mixture of 2-[4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide and other required reactants in dry DMF (dimethylformamide) and TEA (triethylamine) is heated at 70°C .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate exerts its effects involves interaction with various molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The compound’s structure allows it to interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related coumarin derivatives is provided below, highlighting key structural variations and their implications for bioactivity, solubility, and applications.

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name & CAS Molecular Weight (g/mol) Key Substituents Bioactivity/Application Reference
Target Compound (2383887-08-7) 484.12 8-methoxy, methyl oxyacetate bridge, 3,4'-bichromene Fluorescence probes, enzyme inhibition
Carbocromen (804-10-4) 361.4 Ethyl ester, diethylaminoethyl group at C3, methyl at C4 Coronary vasodilator
Cloricromen (68206-94-0) 395.9 Chlorine at C8, diethylaminoethyl group at C3 Antithrombotic, vasodilator
Methyl 2-[4-methyl-7-(4-methylbenzoyloxy)-2-oxochromen-3-yl]acetate (833442-17-4) 368.3 Methyl at C4, 4-methylbenzoyloxy at C7 Polymer synthesis (photosensitive groups)
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate (859134-37-5) 466.4 Ethyl ester vs. methyl, 7-methoxy substituent Enhanced metabolic stability
Methyl 2-[4-methyl-2-oxo-7-(tetrazol-5-ylmethoxy)chromen-3-yl]acetate (899391-90-3) 330.3 Tetrazole at C7, methyl at C4 Increased acidity, potential kinase inhibition

Key Observations:

Substituent Effects on Bioactivity: Carbocromen and Cloricromen demonstrate how alkylamine and halogen substituents (e.g., Cl at C8) modulate cardiovascular activity. The diethylaminoethyl group in Carbocromen enhances vasodilation, while the chlorine in Cloricromen improves antithrombotic efficacy .

Ester Group Influence :

  • Ethyl esters (e.g., 859134-37-5) may exhibit slower hydrolysis than methyl esters, improving metabolic stability .
  • Benzyl or phenacyl esters (e.g., 353477-88-0) are bulkier, reducing solubility but increasing lipophilicity for membrane penetration .

Polymer Applications :

  • Derivatives like 833442-17-4 and the target compound are used in photosensitive polymers due to their coumarin pendant groups, enabling crosslinking under UV light .

Fluorescence Properties :

  • The 3,4'-bichromene system in the target compound and 859666-77-6 (a methoxyphenyl-substituted analog) exhibits strong fluorescence, making them suitable for optical materials or bioimaging .

Biological Activity

Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Molecular Formula : C28H33NO6
Molecular Weight : 479.56472
CAS Number : 1310977-17-3

The compound belongs to the class of coumarins, which are known for their diverse biological activities. The presence of methoxy and oxo groups in its structure enhances its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various coumarin derivatives, including this compound. The compound has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.015 mg/mL0.030 mg/mL
Staphylococcus aureus0.008 mg/mL0.020 mg/mL
Bacillus cereus0.010 mg/mL0.025 mg/mL
Pseudomonas aeruginosa0.020 mg/mL0.050 mg/mL

These findings suggest that the compound is more potent than traditional antibiotics such as ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .

Antifungal Activity

The antifungal properties of this compound have also been investigated. In vitro studies have reported MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains:

Fungal Strain MIC (mg/mL)
Candida albicans0.005
Aspergillus niger0.020
Trichophyton mentagrophytes0.015

This antifungal activity demonstrates the compound's potential application in treating fungal infections, particularly in immunocompromised patients .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several coumarin derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited superior antibacterial and antifungal properties compared to traditional treatments .
  • Cytotoxicity Assessment : Cytotoxicity studies using MTT assays on normal human fibroblast cells (MRC5) revealed that methyl 2-[4-(8-methoxy-2-oxochromen-3-y)-2-oxochromen-7-y]oxyacetate has low cytotoxic effects, making it a promising candidate for further development in therapeutics without significant toxicity to human cells .

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